Cas no 677-25-8 (Ethenesulfonyl fluoride)

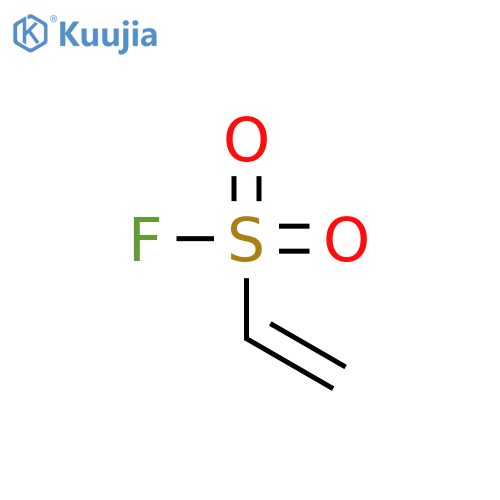

Ethenesulfonyl fluoride structure

商品名:Ethenesulfonyl fluoride

Ethenesulfonyl fluoride 化学的及び物理的性質

名前と識別子

-

- Ethenesulfonyl fluoride

- ESF Vinyl sulfonyl fluoride

- ETHYLENESULFONYL FLUORIDE

- ethylenesulphonyl fluoride

- ESF

- Vinyl sulfonyl fluoride

- UNII-FK3AZ38DKJ

- Vinylsulfonylfluoride

- FK3AZ38DKJ

- DTXSID7073226

- 677-25-8

- NS00041940

- BYPHZHGVWNKAFC-UHFFFAOYSA-N

- vinylsulfonyl fluoride

- CS-0197774

- Ethenesulfonylfluoride

- SY041139

- V0143

- C2H3FO2S

- AKOS000122495

- J-521352

- EN300-07504

- Ethenesulfonyl fluoride, 95%

- EINECS 211-640-7

- SCHEMBL331339

- MFCD00051388

- BS-12661

- DTXCID1044984

-

- MDL: MFCD00051388

- インチ: InChI=1S/C2H3FO2S/c1-2-6(3,4)5/h2H,1H2

- InChIKey: BYPHZHGVWNKAFC-UHFFFAOYSA-N

- ほほえんだ: C=CS(=O)(=O)F

計算された属性

- せいみつぶんしりょう: 193.95200

- どういたいしつりょう: 109.98377867g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 6

- 回転可能化学結合数: 1

- 複雑さ: 128

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.6

- トポロジー分子極性表面積: 42.5Ų

じっけんとくせい

- 密度みつど: 1.328 g/mL at 25 °C

- フラッシュポイント: 華氏温度:104°f

摂氏度:40°c - 屈折率: n20/D 1.385

- PSA: 85.04000

- LogP: 1.74660

Ethenesulfonyl fluoride セキュリティ情報

-

記号:

- シグナルワード:Danger

- 危害声明: H226-H301 + H311 + H331-H314-H335-H341

- 警告文: P261-P280-P301+P310-P305+P351+P338-P310

- 危険物輸送番号:UN 2920 3(8) / PGII

- WGKドイツ:3

- 危険カテゴリコード: 23/24/25-34-68

- セキュリティの説明: 26-36/37/39-45

-

危険物標識:

Ethenesulfonyl fluoride 税関データ

- 税関コード:2904909090

- 税関データ:

中国税関コード:

2904909090概要:

2904909090他の炭化水素のスルホン化作用/硝化作用/硝化誘導体(ハロゲン化の有無にかかわらず)。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:5.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

HS:2904909090炭化水素のスルホン化、硝化または亜硝化誘導体、ハロゲン化付加価値税の有無にかかわらず:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:5.5% General tariff:30.0%

Ethenesulfonyl fluoride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA03962-250mg |

Ethenesulfonyl fluoride |

677-25-8 | 250mg |

¥428.0 | 2021-09-03 | ||

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | E923541-1g |

Ethenesulfonyl fluoride |

677-25-8 | 95% | 1g |

¥666.00 | 2022-01-11 | |

| TRC | B124990-5mg |

Ethenesulfonyl Fluoride |

677-25-8 | 5mg |

$ 65.00 | 2022-06-07 | ||

| eNovation Chemicals LLC | Y1241133-5g |

Ethenesulfonyl fluoride |

677-25-8 | 95% | 5g |

$995 | 2023-05-17 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | V0143-1G |

Ethenesulfonyl Fluoride |

677-25-8 | >98.0%(GC) | 1g |

¥1040.00 | 2024-04-16 | |

| Aaron | AR006KPU-250mg |

Ethenesulfonyl fluoride |

677-25-8 | 97% | 250mg |

$69.00 | 2025-01-23 | |

| Aaron | AR006KPU-1g |

Ethenesulfonyl fluoride |

677-25-8 | 97% | 1g |

$188.00 | 2025-01-23 | |

| abcr | AB521953-5g |

Ethenesulfonyl fluoride, 95%; . |

677-25-8 | 95% | 5g |

€581.50 | 2024-07-21 | |

| abcr | AB521953-250mg |

Ethenesulfonyl fluoride, 95%; . |

677-25-8 | 95% | 250mg |

€133.00 | 2024-07-21 | |

| eNovation Chemicals LLC | Y1241133-250mg |

Ethenesulfonyl fluoride |

677-25-8 | 95% | 250mg |

$125 | 2025-02-20 |

Ethenesulfonyl fluoride 関連文献

-

Fu-Sheng He,Yuqing Li,Jie Wu Org. Chem. Front. 2022 9 5299

-

Truong Giang Luu,Hee-Kwon Kim RSC Adv. 2023 13 14412

-

Jing Liu,Shi-Meng Wang,Hua-Li Qin Org. Biomol. Chem. 2020 18 4019

-

Nicole Ziegenbalg,Lada Elbinger,Ulrich S. Schubert,Johannes C. Brendel Polym. Chem. 2022 13 5019

-

Ying Jiang,Wan-Yin Fang,K. P. Rakesh,Hua-Li Qin Org. Chem. Front. 2020 7 1696

677-25-8 (Ethenesulfonyl fluoride) 関連製品

- 1208076-29-2(2,6-Difluorotoluene (Methyl D3))

- 4747-27-7(methyl(2-{2-(methylamino)ethyldisulfanyl}ethyl)amine)

- 320417-17-2(7-(2-Pyridinyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile)

- 2386238-49-7(3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(2-nitrophenyl)amino)propanoic acid)

- 1806454-48-7(Ethyl 2-(3-bromo-2-oxopropyl)-4-methylphenylacetate)

- 2138346-82-2(INDEX NAME NOT YET ASSIGNED)

- 1806300-01-5(1-(2-Ethoxybenzo[d]oxazol-4-yl)ethanone)

- 2171823-57-5(4-cyclopropyl-1-oxa-5,9-diazaspiro5.5undecane)

- 2034293-05-3(1-cyclopentyl-3-(2-methoxyethyl)-1-{2-3-(trifluoromethyl)-1H-pyrazol-1-ylethyl}urea)

- 297146-16-8((2E)-N-tert-butyl-2-[(4-nitrophenyl)formamido]-3-phenylprop-2-enamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:677-25-8)Ethenesulfonyl fluoride

清らかである:99%

はかる:1.0g

価格 ($):169.0